molecular formula C10H11N B14634136 Pyridine, 4-(1-cyclopenten-1-yl)- CAS No. 56698-37-4

Pyridine, 4-(1-cyclopenten-1-yl)-

Cat. No.: B14634136
CAS No.: 56698-37-4
M. Wt: 145.20 g/mol
InChI Key: RNIJECJSOSXLEA-UHFFFAOYSA-N
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Description

Pyridine, 4-(1-cyclopenten-1-yl)- is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopentenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-(1-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the reaction of pyridine with cyclopentadiene in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of a solvent to facilitate the process.

Industrial Production Methods

Industrial production of Pyridine, 4-(1-cyclopenten-1-yl)- often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyclopentenyl group to a cyclopentyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the cyclopentenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, cyclopentyl-substituted pyridines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Pyridine, 4-(1-cyclopenten-1-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridine, 4-(1-cyclopenten-1-yl)- involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions, while the cyclopentenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine, 1-(1-cyclopenten-1-yl)-: Similar in structure but with a pyrrolidine ring instead of a pyridine ring.

    Pyridine, 4-(1-cyclopentyl)-: Similar but with a cyclopentyl group instead of a cyclopentenyl group.

Uniqueness

Pyridine, 4-(1-cyclopenten-1-yl)- is unique due to the presence of both a pyridine ring and a cyclopentenyl group, which confer distinct chemical and physical properties

Properties

CAS No.

56698-37-4

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

4-(cyclopenten-1-yl)pyridine

InChI

InChI=1S/C10H11N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3,5-8H,1-2,4H2

InChI Key

RNIJECJSOSXLEA-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC=NC=C2

Origin of Product

United States

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